An In-depth Technical Guide to 5'-O-DMT-N4-Bz-2'-F-dC: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 5'-O-DMT-N4-Bz-2'-F-dC: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-DMT-N4-Bz-2'-F-dC is a chemically modified nucleoside analog that plays a critical role in the synthesis of therapeutic oligonucleotides, particularly in the realms of antisense and siRNA technologies. Its unique structural modifications, including a 5'-O-dimethoxytrityl (DMT) group, a 4-N-benzoyl (Bz) protecting group, and a 2'-fluoro (2'-F) substitution on the deoxycytidine core, impart desirable chemical and biological properties. This technical guide provides a comprehensive overview of its chemical properties, structure, and its application in the development of novel therapeutics, complete with detailed experimental protocols and data presentation.
Chemical Properties and Structure
The structural integrity and chemical properties of 5'-O-DMT-N4-Bz-2'-F-dC are foundational to its utility in oligonucleotide synthesis. The key functional groups are strategically placed to protect the molecule during the iterative process of solid-phase synthesis and to confer advantageous characteristics to the final oligonucleotide product.
Core Structure: The molecule is built upon a 2'-deoxycytidine (B1670253) nucleoside.
Key Modifications:
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5'-O-Dimethoxytrityl (DMT) Group: This bulky, acid-labile protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar. Its primary role is to prevent unwanted reactions at this position during the coupling of phosphoramidites in oligonucleotide synthesis. The DMT group can be efficiently removed under mild acidic conditions, allowing for the stepwise elongation of the oligonucleotide chain.
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N4-Benzoyl (Bz) Group: The exocyclic amine of the cytosine base is protected by a benzoyl group. This prevents the amine from participating in side reactions during oligonucleotide synthesis, ensuring the fidelity of the final sequence. The benzoyl group is typically removed during the final deprotection step under basic conditions.
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2'-Fluoro (2'-F) Modification: The substitution of the hydroxyl group at the 2' position of the deoxyribose with a fluorine atom is a critical modification. This alteration significantly enhances the nuclease resistance of the resulting oligonucleotide, thereby increasing its stability in biological systems. Furthermore, the 2'-fluoro modification promotes an A-form helical conformation, which can increase the binding affinity of the oligonucleotide to its target RNA sequence.
Tabulated Chemical and Physical Data
| Property | Value | Reference |
| Chemical Name | N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluorocytidine | ChemScene |
| CAS Number | 146954-77-0 | ChemScene |
| Molecular Formula | C37H34FN3O7 | MedChemExpress |
| Molecular Weight | 651.68 g/mol | MedChemExpress |
| Appearance | White to off-white solid | General knowledge |
| Purity | ≥98% (typically by HPLC) | Cayman Chemical |
| Solubility | Soluble in DMSO, DMF, and Ethanol (B145695) (e.g., 30 mg/mL in each) | Cayman Chemical |
| Storage | Store at -20°C for long-term stability. | MedChemExpress |
Experimental Protocols
The following sections detail the experimental protocols for the synthesis of the phosphoramidite (B1245037) of 5'-O-DMT-N4-Bz-2'-F-dC, its incorporation into oligonucleotides via solid-phase synthesis, and subsequent purification.
Synthesis of 5'-O-DMT-N4-Bz-2'-F-dC Phosphoramidite
The synthesis of the phosphoramidite building block is a multi-step process that starts from a suitable precursor, such as a protected 2'-fluoro-uridine derivative. The following is a generalized protocol based on established methodologies for nucleoside modifications.
Step 1: Conversion of 2'-Fluoro-Uridine to 2'-Fluoro-Cytidine
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Start with a 3',5'-O-protected 2'-fluoro-uridine derivative.
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Activate the 4-position of the uracil (B121893) base, for example, by converting it to a 4-triazolyl intermediate.
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Displace the triazolyl group with ammonia (B1221849) to form the cytidine (B196190) derivative.
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Remove the 3' and 5' protecting groups.
Step 2: 5'-O-DMT Protection
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Dissolve the 2'-fluoro-cytidine in anhydrous pyridine (B92270).
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Add dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.
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Allow the reaction to proceed at room temperature until complete, monitoring by TLC.
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Quench the reaction with methanol (B129727) and purify the product by silica (B1680970) gel chromatography to yield 5'-O-DMT-2'-F-dC.
Step 3: N4-Benzoylation
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Co-evaporate the 5'-O-DMT-2'-F-dC with anhydrous pyridine.
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Dissolve the dried product in anhydrous pyridine and cool in an ice bath.
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Add benzoyl chloride dropwise and stir the reaction at room temperature.
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Monitor the reaction by TLC. Upon completion, quench with methanol.
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Extract the product with an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.
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Purify by silica gel chromatography to obtain 5'-O-DMT-N4-Bz-2'-F-dC.
Step 4: 3'-O-Phosphitylation
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Dry the 5'-O-DMT-N4-Bz-2'-F-dC by co-evaporation with anhydrous acetonitrile (B52724).
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Dissolve the dried compound in anhydrous dichloromethane (B109758) under an argon atmosphere.
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Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
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Stir the reaction at room temperature until completion as monitored by TLC or 31P NMR.
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Quench the reaction with methanol and purify the resulting phosphoramidite by silica gel chromatography.
Solid-Phase Oligonucleotide Synthesis
The incorporation of the 5'-O-DMT-N4-Bz-2'-F-dC phosphoramidite into an oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.
Cycle Steps:
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Detritylation: The DMT group from the 5'-end of the growing oligonucleotide chain attached to the solid support is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.
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Coupling: The 5'-O-DMT-N4-Bz-2'-F-dC phosphoramidite is activated with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
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Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated for each monomer to be added to the sequence.
Cleavage and Deprotection
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After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
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This treatment also removes the cyanoethyl protecting groups from the phosphate backbone and the benzoyl protecting groups from the cytosine bases.
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The solution containing the crude oligonucleotide is collected and the solvent is evaporated.
Purification by HPLC
Purification of the synthesized oligonucleotide is commonly performed by reverse-phase high-performance liquid chromatography (RP-HPLC), often utilizing the hydrophobicity of the 5'-DMT group (DMT-on purification).
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Column: C18 reverse-phase column.
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Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).
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Mobile Phase B: Acetonitrile.
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Procedure:
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The crude oligonucleotide with the 5'-DMT group still attached is loaded onto the column.
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A gradient of increasing acetonitrile concentration is used to elute the components. The DMT-on product, being more hydrophobic, is retained longer on the column than the failure sequences (DMT-off).
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The fractions containing the pure DMT-on oligonucleotide are collected.
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The DMT group is then removed by treatment with an acid (e.g., 80% acetic acid).
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The final product is desalted, for example, by ethanol precipitation or size-exclusion chromatography.
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Mandatory Visualizations
Structure of 5'-O-DMT-N4-Bz-2'-F-dC
